molecular formula C19H27N7O2 B4057807 3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA

3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA

Cat. No.: B4057807
M. Wt: 385.5 g/mol
InChI Key: NUPNQACSJJZCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA is a complex organic compound that features a triazine ring, a piperidine ring, and a phenylurea moiety

Scientific Research Applications

3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and dimethylamine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Linking the Phenylurea Moiety: The phenylurea group is attached through a condensation reaction between an isocyanate and aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of partially or fully saturated triazine derivatives.

    Substitution: Formation of substituted triazine or piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to receptors, while the phenylurea moiety can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA: Similar structure but with a morpholine ring instead of a piperidine ring.

    3-(2-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in 3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA provides unique steric and electronic properties that can influence its reactivity and binding interactions, distinguishing it from similar compounds with different ring systems.

Properties

IUPAC Name

1-[2-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-25(2)16-22-17(26-12-7-4-8-13-26)24-19(23-16)28-14-11-20-18(27)21-15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPNQACSJJZCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)OCCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
Reactant of Route 2
Reactant of Route 2
3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
Reactant of Route 3
Reactant of Route 3
3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
Reactant of Route 4
Reactant of Route 4
3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
Reactant of Route 5
Reactant of Route 5
3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
Reactant of Route 6
Reactant of Route 6
3-(2-{[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.